ML 145

GPR35 Orphan GPCR Antagonist Potency

Select ML 145 for robust, competitive antagonism of human GPR35 in β-arrestin recruitment assays (IC50 ~20 nM). Its consistent competitive mode against zaprinast, cromolyn, and pamoate ensures cleaner comparative agonist studies, unlike non-competitive alternatives such as CID-2745687. With no activity at rodent orthologs, ML 145 delivers unambiguous target validation in human-derived cells, minimizing confounding cross-species variables. Trust this tool for reproducible, interpretable human GPR35 pharmacology.

Molecular Formula C24H22N2O5S2
Molecular Weight 482.6 g/mol
Cat. No. B1139099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 145
Synonyms2-Hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Molecular FormulaC24H22N2O5S2
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
InChIInChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13-
InChIKeyCOFMYJWNXSFLKQ-QIROLCGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML 145: A Selective, Competitive Human GPR35 Antagonist for Orphan Receptor Research


ML 145 (CID-2286812, CAS 1164500-72-4) is a selective and competitive antagonist of the human orphan G protein-coupled receptor GPR35 (also known as CXCR8) . It was identified as a potent probe (IC50/EC50 = 20.1 nM) from a high-throughput screen by the NIH Molecular Libraries Program [1]. ML 145 belongs to a thiazolidinone chemical series and is a key research tool for delineating GPR35-mediated signaling pathways, particularly in inflammation, immunology, and neuroscience .

ML 145: Why Its Species-Specificity and Mode of Action Preclude Simple Substitution


ML 145 cannot be interchanged with other in-class GPR35 antagonists or agonists without compromising experimental validity. Its distinct profile includes marked species ortholog selectivity (potent at human GPR35 but inactive at rodent orthologs) [1], a defined competitive mode of antagonism for key agonists including pamoate [2], and a lack of cross-reactivity with the related receptor GPR55 . Other GPR35 antagonists like CID-2745687 or ML-194 differ in their binding kinetics, species activity, or mode of action, meaning a simple potency-based substitution would yield divergent and potentially misinterpreted biological outcomes.

ML 145 Quantitative Differentiation Data: Potency, Selectivity, and Functional Antagonism


ML 145 Exhibits Significantly Higher Potency at Human GPR35 than Probe ML194

In a direct comparison of three chemical scaffolds, ML 145 (CID2286812) was identified as the most potent GPR35 antagonist, with an IC50/EC50 of 20.1 nM. This is significantly more potent than the third-generation probe ML194 (CID9581011), which has a reported potency of 160 nM [1]. This 8-fold difference in potency makes ML 145 the preferred tool for achieving complete receptor blockade at lower concentrations.

GPR35 Orphan GPCR Antagonist Potency

ML 145 Demonstrates >1000-Fold Selectivity Over GPR55, Defining Its Specificity

ML 145 is a highly selective antagonist for GPR35, with over 1000-fold selectivity compared to the closely related orphan receptor GPR55. Its IC50/EC50 at GPR35 is 20.1 nM, whereas its activity at GPR55 is 21.7 µM . This selectivity profile was a key criterion in its designation as an NIH Molecular Libraries Probe (ML145) [1].

GPR35 GPR55 Selectivity

ML 145 Maintains a Competitive Mode of Antagonism for Pamoate, Unlike CID-2745687

A direct comparative study revealed a critical difference in the mode of antagonism between ML 145 and another GPR35 antagonist, CID-2745687. While both compounds competitively inhibit the effects of cromolyn disodium and zaprinast at human GPR35, their behavior diverges with the agonist pamoate. ML 145 competitively antagonizes the effects of pamoate, whereas CID-2745687 acts in a noncompetitive fashion [1].

GPR35 Mode of Action Pamoate

ML 145 Demonstrates Functional Antagonism in Neuronal Tissue, Reversing Zaprinast-Induced Effects

In a functional ex vivo model using rat hippocampal slices, ML 145 (1 µM) was shown to increase the frequency of spontaneous action potentials (current transients, CTs) and, importantly, reduce the inhibitory effect of the GPR35 agonist zaprinast. This demonstrates its utility as a functional GPR35 antagonist in native tissue. A PDE5 inhibitor, sildenafil, was ineffective in this model, confirming the specificity of the observed effect [1].

Neuroscience Hippocampus Functional Antagonism

ML 145: Optimal Research Applications Based on Quantitative Evidence


Investigating Human-Specific GPR35 Signaling in Inflammation and Immunology

Given its potent activity (IC50 20.1 nM) at human GPR35 and its inactivity at rodent orthologs [1], ML 145 is ideally suited for studies using human cell lines, primary human immune cells, or humanized models. It allows for the specific interrogation of human GPR35's role in inflammatory processes without interference from murine or rat receptor activity, which is a critical distinction when translating findings from animal models.

Mechanistic Studies Requiring Competitive Antagonism of Pamoate and Related Agonists

For research focused on GPR35 agonists like pamoate, ML 145 is the necessary antagonist due to its competitive mode of action, which differs from the noncompetitive mechanism of CID-2745687 [2]. This property makes ML 145 essential for pharmacological studies aiming to determine binding kinetics, competitive binding assays, and the structure-activity relationship of orthosteric ligands.

Elucidating the Role of GPR35 in Neuronal Activity and CNS Disorders

The validated functional antagonism of ML 145 in hippocampal slice preparations [3] positions it as a key tool for ex vivo and potentially in vivo neuroscience research. Its ability to reverse the effects of agonists like zaprinast in native brain tissue makes it suitable for studies investigating GPR35's role in synaptic transmission, neuroinflammation, and related central nervous system pathologies.

Screening and Profiling of Novel GPR35 Agonists and Allosteric Modulators

ML 145 serves as a standard reference antagonist in high-throughput screening campaigns. Its defined competitive behavior at the orthosteric site [2] makes it an essential control for profiling the activity of new chemical entities, allowing researchers to differentiate between orthosteric agonists, competitive antagonists, and allosteric modulators of the GPR35 receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML 145

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.